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Introduction
JNJ-4355 is a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein

Myeloid Cell Leukemia 1 (MCL-1).[1] Overexpression of MCL-1 is a known resistance

mechanism to various cancer therapies and is frequently observed in hematological

malignancies, making it a compelling therapeutic target.[2] JNJ-4355 was developed to

address the shortcomings of first-generation MCL-1 inhibitors by offering improved

physicochemical properties, including high solubility and a short pharmacokinetic profile, which

allows for tight control of exposure and a better therapeutic index.[3] These application notes

provide a summary of the preclinical data for JNJ-4355 and detailed protocols for its

experimental use in hematological cancer cell lines.

Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-4355 based on preclinical

studies.

Table 1: Physicochemical Properties of JNJ-4355[1][2]
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Property Value

CHI LogD (pH 7.4) 2.35

Polar Surface Area (EPSA) 151 Å²

Equilibrium Solubility 3.14 mM (in pH 7 buffer)

Protein Binding 99.93%

Table 2: In Vitro Potency and Selectivity of JNJ-4355

Assay Type Cell Line / Target Value

MCL-1 Binding Affinity (Kᵢ) Human MCL-1 18 pM[1] (HTRF assay)[4]

Cellular Potency (AC₅₀) MOLP-8 8.7 nM (CellTiter-Glo)[4]

Cellular Potency (AC₅₀) MOLP-8 12 nM (Caspase-Glo)[5]

Cellular Potency (AC₅₀) AML Patient Samples
0.29-75 nM (in 25 of 27

samples)[2]

Selectivity vs. BCL-XL (Kᵢ) Human BCL-XL >5000 nM[3]

Selectivity vs. BCL2 (Kᵢ) Human BCL2 >3750 nM[4][5]

Selectivity vs. BFL-1/A1 (Kᵢ) Human BCL2A1 >5000 nM[4][5]

Table 3: In Vivo Efficacy of JNJ-4355[1][3]

Xenograft Model Cell Line Treatment Regimen Outcome

Multiple Myeloma MOLP-8
Single 10 mg/kg

intravenous (IV) dose

Complete tumor

regression for over 25

days.[3]

AML MOLM13 Not specified

Confirmed disruption

of MCL-1:BAK

complex.[1][3]
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Signaling Pathway
JNJ-4355 functions by directly binding to the BH3-binding groove of the MCL-1 protein, thereby

preventing it from sequestering pro-apoptotic proteins like BAK. This frees BAK to oligomerize

at the mitochondrial outer membrane, leading to mitochondrial outer membrane

permeabilization (MOMP), caspase activation, and ultimately, apoptosis.
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Mechanism of Action of JNJ-4355.

Experimental Protocols
Cell Culture of MOLP-8 Cells
Materials:

MOLP-8 cell line

RPMI-1640 medium
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Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (100x)

Sterile cell culture flasks (T-75)

Sterile centrifuge tubes (15 mL and 50 mL)

Incubator (37°C, 5% CO₂)

Hemocytometer or automated cell counter

Protocol:

Prepare complete growth medium: RPMI-1640 supplemented with 20% heat-inactivated FBS

and 1% Penicillin-Streptomycin.

Thaw a cryopreserved vial of MOLP-8 cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 300 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth

medium.

Transfer the cell suspension to a T-75 flask.

Incubate at 37°C with 5% CO₂.

Monitor cell density and viability. Subculture cells every 2-3 days by diluting the cell

suspension to a seeding density of approximately 0.5 x 10⁶ cells/mL. MOLP-8 cells grow in

suspension.

In Vitro Cell Viability Assay (AC₅₀ Determination)
This protocol is based on a luminescent cell viability assay, such as CellTiter-Glo®, which

measures ATP levels.
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Start

Seed MOLP-8 cells in
96-well plates

Prepare serial dilutions
of JNJ-4355

Add JNJ-4355 to wells
(include vehicle control)

Incubate for 72 hours
at 37°C, 5% CO₂

Add CellTiter-Glo® Reagent

Incubate for 10 minutes
at room temperature

Measure luminescence
on a plate reader

Analyze data and calculate AC₅₀

End
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Workflow for In Vitro Cell Viability Assay.
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Materials:

MOLP-8 cells in logarithmic growth phase

Complete growth medium

JNJ-4355 stock solution (e.g., 10 mM in DMSO)

Sterile 96-well white-walled, clear-bottom microplates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Multichannel pipette

Luminometer plate reader

Protocol:

Harvest and count MOLP-8 cells. Adjust the cell density to 1 x 10⁵ cells/mL in complete

growth medium.

Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

Prepare a 2x serial dilution of JNJ-4355 in complete growth medium. A typical concentration

range would span from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final

concentration as the highest drug concentration.

Add 100 µL of the diluted JNJ-4355 or vehicle control to the appropriate wells. The final

volume in each well will be 200 µL.

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.

Plot the luminescence values against the log of the JNJ-4355 concentration and fit the data

to a four-parameter logistic curve to determine the AC₅₀ value.

In Vivo Tumor Xenograft and Efficacy Study
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Start

Subcutaneously implant
MOLP-8 cells into

immunocompromised mice

Monitor tumor growth until
tumors reach ~150-200 mm³

Randomize mice into
treatment and control groups

Administer a single IV dose
of JNJ-4355 (10 mg/kg)

or vehicle

Measure tumor volume and
body weight 2-3 times weekly

Continue monitoring until
study endpoint (e.g., >25 days)

Analyze tumor growth inhibition
and regression data

End
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Workflow for In Vivo Xenograft Efficacy Study.
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Materials:

6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)

MOLP-8 cells

Matrigel (optional)

Sterile PBS

JNJ-4355 formulated for intravenous administration

Vehicle control

Calipers

Animal scale

Protocol:

Harvest MOLP-8 cells and resuspend them in sterile PBS (with or without Matrigel) at a

concentration of 50 x 10⁶ cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each

mouse.

Monitor the mice for tumor formation. Measure tumor dimensions with calipers 2-3 times per

week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment

and vehicle control groups.

Administer a single intravenous (tail vein) bolus dose of JNJ-4355 (10 mg/kg) to the

treatment group. Administer an equivalent volume of the vehicle to the control group.

Continue to measure tumor volume and mouse body weight 2-3 times per week for the

duration of the study (e.g., >25 days).
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At the end of the study, euthanize the mice and collect tumors for further analysis (e.g.,

pharmacodynamic marker analysis like MCL-1:BAK complex disruption via co-

immunoprecipitation).

Plot the mean tumor volume for each group over time to assess tumor growth inhibition and

regression. Analyze for statistical significance.

Disclaimer: These protocols are intended as a guide and may require optimization based on

specific laboratory conditions and reagents. All animal experiments must be conducted in

accordance with institutional and national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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